molecular formula C13H17N3 B1320768 1-(But-3-ynyl)-4-(pyridin-2-yl)piperazine CAS No. 142891-45-0

1-(But-3-ynyl)-4-(pyridin-2-yl)piperazine

Cat. No. B1320768
M. Wt: 215.29 g/mol
InChI Key: NDJQACBLFSEKQR-UHFFFAOYSA-N
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Description

The compound 1-(But-3-ynyl)-4-(pyridin-2-yl)piperazine is a nitrogenous organic molecule that is likely to be of interest in the field of medicinal chemistry due to the biological relevance of its piperazine and pyridine moieties. Piperazine derivatives are known to exhibit a wide range of pharmacological activities, including antianaphylactic and antibronchospastic effects, as well as the ability to stabilize mast cells . The pyridine ring is a common structural motif in many drugs and can influence the binding affinity and selectivity of the compound towards biological targets .

Synthesis Analysis

The synthesis of related piperazine derivatives typically involves multi-step organic reactions, including reductive amination, amide hydrolysis, and N-alkylation . A scalable and facile synthetic process has been developed for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, which involves acylation, deprotection, and salt formation . Although the specific synthesis of 1-(But-3-ynyl)-4-(pyridin-2-yl)piperazine is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be confirmed using various spectroscopic techniques such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS) . Additionally, the crystal structure can be determined by X-ray diffraction, and theoretical calculations such as density functional theory (DFT) can be used to predict and compare molecular structures .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions depending on the functional groups present in the molecule. For instance, the presence of a fluorophenyl group in a piperazine derivative can facilitate electrophilic fluorination reactions . The but-3-ynyl group in 1-(But-3-ynyl)-4-(pyridin-2-yl)piperazine suggests potential for further functionalization through reactions typical of alkynes, such as Sonogashira coupling or click chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be influenced by the nature and position of substituents on the rings. For example, the introduction of substituents in the piperazinyl moiety can affect the activity of the compound, with the position of substituents on the anilide ring influencing potency in biological assays . The physicochemical properties such as lipophilicity, molecular volume, and electronic properties can be correlated with biological activity and are important for the optimization of drug-like properties .

Scientific Research Applications

Piperazine Derivatives in Psychiatric Treatment

Another research article reviewed the use of ziprasidone, a benzisothiazolyl piperazine derivative, in treating bipolar disorders. Ziprasidone shows high-affinity antagonism for various neurotransmitter receptors and has been approved for treating schizophrenia, acute manic and mixed episodes, and as maintenance therapy for bipolar disorder. The review of randomized clinical trials, open-label studies, and real-world experiences suggests that ziprasidone is effective and safe when used alone or in combination with other drugs for bipolar disorder treatment (Sacchetti et al., 2011).

Piperazine Derivatives in Antidepressant Pharmacokinetics

A scoping review focused on trazodone hydrochloride, an antidepressant, and how genetic polymorphisms might influence its pharmacokinetics. The review highlighted the complexity of drug metabolism and elimination, influenced by genetic factors, especially for drugs like trazodone, which is a substrate of cytochrome P450 enzymes and is affected by P-glycoprotein transport. This study underlines the importance of considering genetic factors when adjusting dosages for personalized treatment (Meulman et al., 2022).

properties

IUPAC Name

1-but-3-ynyl-4-pyridin-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-2-3-8-15-9-11-16(12-10-15)13-6-4-5-7-14-13/h1,4-7H,3,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJQACBLFSEKQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1CCN(CC1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599421
Record name 1-(But-3-yn-1-yl)-4-(pyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(But-3-ynyl)-4-(pyridin-2-yl)piperazine

CAS RN

142891-45-0
Record name 1-(But-3-yn-1-yl)-4-(pyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of but-3-ynyl 4-methylbenzenesulfonate (1.27 g), 1-(pyridin-2-yl)piperazine (1.17 g) and diisoproylethylamine (1.37 mL) in 1,2-dichloroethane (7 mL) was heated to reflux overnight. The mixture was concentrated, diluted with sat. aq. NaHCO3 (5 mL) and extracted with DCM (2×50 mL). Drying (Na2SO4) and silica gel flash chromatography (EtOAc/hexane 1:1→1:0) afforded 1-(but-3-ynyl)-4-(pyridin-2-yl)piperazine (0.59 g)
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
1.37 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

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